molecular formula C12H24N2O2 B15258749 tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate

tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate

Cat. No.: B15258749
M. Wt: 228.33 g/mol
InChI Key: YLWZYPUNUCFEMH-UHFFFAOYSA-N
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Description

tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate is a piperidine derivative featuring a tert-butyl ester group at position 3 and a dimethylamino substituent at position 5 of the six-membered ring. The tert-butyl ester moiety enhances steric bulk and stability, while the dimethylamino group introduces strong electron-donating properties, influencing the compound’s basicity and solubility. Such derivatives are commonly utilized as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or neurotransmitter analogs, where the piperidine scaffold serves as a conformational constraint. The compound’s stereochemistry (if specified) and functional group arrangement make it a versatile building block for further derivatization .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 5-(dimethylamino)piperidine-3-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)9-6-10(14(4)5)8-13-7-9/h9-10,13H,6-8H2,1-5H3

InChI Key

YLWZYPUNUCFEMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CNC1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of N-substituted piperidine derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of secondary amines.

Scientific Research Applications

Chemistry: tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various piperidine derivatives and carbamates .

Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It plays a role in the development of drugs targeting the central nervous system and other therapeutic areas .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the manufacture of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine carboxylates with varied substituents exhibit distinct physicochemical and reactivity profiles. Below is a detailed comparison of tert-Butyl 5-(dimethylamino)piperidine-3-carboxylate with two structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituent Positions Functional Groups Electronic Effects Key Properties
This compound 3 (COO-tert-Bu), 5 (NMe₂) Ester, tertiary amine Electron-donating (NMe₂) Moderate lipophilicity; basic due to tertiary amine
tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate (HD-9060) [1932513-59-1] 1 (COO-tert-Bu), 3 (NH₂), 5 (OH) Ester, primary amine, alcohol Polar (OH/NH₂) High polarity; hydrogen-bonding capacity
(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate [1240585-46-9] 1 (COO-tert-Bu), 3 (NH₂), 5 (CF₃) Ester, primary amine, trifluoromethyl Electron-withdrawing (CF₃) Enhanced lipophilicity; stereospecific interactions

Structural Differences

  • Substituent Positions: The target compound has its carboxylate at position 3, whereas HD-9060 and the trifluoromethyl analog place the carboxylate at position 1 (directly on the piperidine nitrogen). This positional shift alters steric and electronic interactions with adjacent groups. The dimethylamino group at position 5 in the target compound contrasts with hydroxyl (HD-9060) and trifluoromethyl () groups in analogs, leading to divergent reactivity and solubility profiles .
  • Functional Group Chemistry: HD-9060: The primary amine (NH₂) at position 3 and hydroxyl (OH) at position 5 enable hydrogen bonding, increasing solubility in polar solvents like water or methanol. Trifluoromethyl Analog: The CF₃ group at position 5 is strongly electron-withdrawing, reducing basicity of the piperidine nitrogen while enhancing lipid membrane permeability .

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group (NMe₂) in the target compound donates electron density to the ring, increasing the basicity of the piperidine nitrogen compared to the CF₃-containing analog.
  • Steric Considerations :

    • The tert-butyl ester in all compounds introduces steric hindrance, but its position at 3 (target) versus 1 (analogs) affects conformational flexibility. For example, the target compound’s ester at 3 may hinder nucleophilic attacks at adjacent positions.

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